

# Namodenoson (CF102): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Whitepaper for Researchers and Drug Development Professionals

# **Executive Summary**

Namodenoson, also known as CF102 or by its chemical name 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyl-uronamide (Cl-IB-MECA), is a small, orally bioavailable molecule that functions as a highly selective agonist for the A3 adenosine receptor (A3AR).[1][2] Developed by Can-Fite BioPharma, this drug candidate has demonstrated a dual mechanism of action, exhibiting both potent anti-inflammatory and anti-cancer properties.[3] The A3AR receptor is found to be highly expressed on the surface of cancer and inflammatory cells, while its expression in normal cells is low.[4][5] This differential expression provides a targeted approach, potentially accounting for the favorable safety profile observed in clinical studies to date.[4] Namodenoson is currently in late-stage clinical development for treating advanced hepatocellular carcinoma (HCC) and metabolic dysfunction-associated steatohepatitis (MASH), with ongoing research in pancreatic cancer.[6][7]

## **Discovery and Chemical Properties**

**Namodenoson** was identified as a synthetic ribose-based purine nucleoside, specifically engineered with substitutions at the 2, N6, and 5' positions to confer high affinity and selectivity for the A3 adenosine receptor.[8] Its development stemmed from the understanding that A3AR activation can modulate various pathological processes. The American Medical Association's USAN Council and the World Health Organization's INN group officially approved "**Namodenoson**" as the generic name for the CF102 compound.[5]







#### Chemical Structure:

Molecular Formula: C18H18ClIN6O4[2]

Molecular Weight: 544.73 Da[2]

Generic Name: Namodenoson[5]

Alias: CF102, Cl-IB-MECA[1][2]

#### **Mechanism of Action**

**Namodenoson**'s therapeutic effects are mediated through its binding to the A3AR. This interaction initiates a cascade of intracellular events that differ depending on the cellular context (e.g., cancer cell vs. inflammatory cell).

Anti-Cancer Mechanism: In cancer cells, particularly hepatocellular carcinoma (HCC), A3AR is significantly overexpressed. The binding of **Namodenoson** to A3AR leads to the inhibition of phosphoinositide 3-kinase (PI3K) and subsequent de-regulation of the Wnt/β-catenin and NF-κB signal transduction pathways.[1][9] This disruption of key survival pathways ultimately results in the apoptosis (programmed cell death) of the tumor cells.[1][10]

Anti-Inflammatory & Hepatoprotective Mechanism: In the context of liver inflammation, such as in MASH, **Namodenoson**'s activation of A3AR exerts a protective effect.[1] This is achieved through the induction of positive cytokines like adiponectin and Granulocyte-Colony Stimulating Factor (G-CSF), which mediate anti-inflammatory, anti-fibrotic, and anti-steatotic effects in the liver.[1][8] In MASH, this leads to a reduction in liver inflammation, fat accumulation (steatosis), and fibrosis.[8]







Click to download full resolution via product page

**Namodenoson**'s dual mechanism of action in cancer and inflammation.

# **Preclinical Development**

Prior to human trials, **Namodenoson** was evaluated in multiple preclinical models, which established its therapeutic potential and safety.

 Anti-Cancer Activity: Potent anti-cancer effects were demonstrated, particularly against hepatocellular and pancreatic carcinoma.[1]



- Anti-Inflammatory Activity: The drug showed significant anti-inflammatory activity in various animal models of liver inflammation and MASH.[1]
- Anti-Fibrotic Activity: In preclinical studies, Namodenoson was found to inhibit the growth
  and proliferation of fibrogenic hepatic stellate cells in a dose-dependent manner, suggesting
  a direct anti-fibrotic effect.[11][12]
- Obesity: Data from animal models showed that Namodenoson reduced body weight in obesity induced by a high-fat diet. It was also found to reduce fat levels in fat cells by increasing adiponectin.[13]

# **Clinical Development**

**Namodenoson** has been investigated in numerous clinical trials for several indications, demonstrating a consistent safety profile across studies involving over 1,600 patients.[4][14]

### **Hepatocellular Carcinoma (HCC)**

**Namodenoson** has received Orphan Drug Designation in the U.S. and Europe, as well as Fast Track Designation from the FDA as a second-line treatment for HCC.[4][10]



| Study Phase               | # of Patients | Patient<br>Population                                                               | Dosage                 | Key Findings<br>& Endpoints                                                                                                         |
|---------------------------|---------------|-------------------------------------------------------------------------------------|------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| Phase I/II                | 18            | Advanced,<br>unresectable<br>HCC                                                    | 1, 5, and 25 mg<br>BID | Successfully met primary and secondary endpoints. No dose-limiting toxicities. Showed initial signs of efficacy.                    |
| Phase II                  | N/A           | Advanced HCC<br>with Child-Pugh<br>B (CPB) cirrhosis                                | 25 mg BID              | Demonstrated prolonged survival and good quality of life. One patient achieved a complete response lasting over 9 years.[2] [6][15] |
| Phase III<br>(LIVERATION) | 450 (planned) | Advanced HCC<br>with Child-Pugh<br>B7 (CPB7)<br>cirrhosis, post<br>1st-line therapy | 25 mg BID              | Primary Endpoint: Overall Survival. Currently enrolling patients in the U.S., Europe, and Israel.[7][15][16]                        |

# MASH (formerly NASH) and NAFLD



| Study Phase | # of Patients | Patient<br>Population       | Dosage                   | Key Findings<br>& Endpoints                                                                                                          |
|-------------|---------------|-----------------------------|--------------------------|--------------------------------------------------------------------------------------------------------------------------------------|
| Phase II    | N/A           | NAFLD and<br>NASH           | 12.5 mg and 25<br>mg BID | Met endpoints. Showed significant decrease in liver enzymes (ALT, AST), increased adiponectin, and reduced liver fat content.[1][10] |
| Phase IIb   | 129 (planned) | MASH (biopsy-<br>confirmed) | N/A                      | Currently enrolling patients to set the stage for a pivotal Phase III trial.[1] [6]                                                  |

### **Pancreatic Cancer**

**Namodenoson** has received Orphan Drug Designation from the FDA for the treatment of pancreatic cancer.[17]

| Study Phase | # of Patients | Patient<br>Population                                     | Dosage    | Key Findings<br>& Endpoints                                                                              |
|-------------|---------------|-----------------------------------------------------------|-----------|----------------------------------------------------------------------------------------------------------|
| Phase IIa   | >50% enrolled | Advanced pancreatic adenocarcinoma, post 1st-line therapy | 25 mg BID | Primary Endpoint: Safety. The trial is ongoing and has shown a favorable safety profile to date.[4] [17] |



# Experimental Protocols Preclinical Protocol: Anti-Fibrosis Study

- Objective: To evaluate the effect of **Namodenoson** on fibrogenic hepatic stellate cells.
- Methodology: The study was conducted under the supervision of Prof. Rifaat Safadi at
  Hadassah University Hospital.[11] Hepatic stellate cells were cultured and treated with
  varying concentrations of Namodenoson. The primary endpoints were the inhibition of cell
  growth and proliferation, which were measured using standard cell viability assays. The
  results were analyzed for dose-dependency.[11][12]

## Clinical Protocol: Phase III HCC (LIVERATION Study)

- ClinicalTrials.gov ID: NCT05201404[16]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[16]
- Patient Population: Patients with advanced HCC and Child-Pugh Class B7 (CPB7) cirrhosis whose disease has progressed after at least one prior line of therapy.[16]
- Intervention: Patients are randomized in a 2:1 ratio to receive either Namodenoson (25 mg oral capsules) or a matching placebo, administered twice daily (every 12 hours).[16][18]
   Treatment is given in continuous 28-day cycles until disease progression or unacceptable toxicity.[18]
- Primary Outcome: Overall Survival (OS).[15]
- Secondary Outcomes: Include progression-free survival (PFS), tumor response rates, and safety parameters.[15]
- Monitoring: Patients are evaluated regularly for safety. An Independent Data Monitoring Committee performs interim analysis.[15][16]





Click to download full resolution via product page

Workflow for the LIVERATION Phase III clinical trial.

## **Safety and Tolerability**

Across all clinical studies conducted, **Namodenoson** has consistently demonstrated a favorable safety profile.[1][4] This is attributed to its selective mechanism of action, targeting the A3AR that is highly expressed in diseased cells while having minimal presence in healthy cells.[3][4] No dose-limiting toxicities were reported in the Phase I/II HCC study, and the drug has been well-tolerated in subsequent trials.[8]

#### **Future Outlook**

**Namodenoson** stands as a promising therapeutic candidate for multiple difficult-to-treat diseases. The ongoing pivotal Phase III trial in HCC is a critical step toward potential regulatory approval.[14] Success in the Phase IIb MASH study could position **Namodenoson** as a key player in a field with a significant unmet medical need.[1] Furthermore, its potential application in pancreatic cancer and even obesity, as suggested by a recent patent, broadens its future therapeutic landscape.[13] The unique, targeted mechanism of action combined with a strong



safety profile positions **Namodenoson** as a significant asset in the oncology and hepatology drug development pipeline.[8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Can-Fite BioPharma Namodenoson (CF102) [canfite.com]
- 2. A long-term complete response to namodenoson in liver cancer with Child-Pugh B cirrhosis: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Namodenoson used for? [synapse.patsnap.com]
- 4. Following FDA Compassionate Use Approval for Pancreatic Carcinoma with Can-Fite's Namodenoson, Leading U.S. Medical Centers Seek Authorization for their Patients :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]
- 5. 1stoncology.com [1stoncology.com]
- 6. Can-Fite: 9-Year Survival with Complete Cure in an Advanced Liver Cancer Patient Treated with Namodenoson :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]
- 7. mdpi.com [mdpi.com]
- 8. Namodenoson at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A phase 2, randomized, double-blind, placebo-controlled dose-finding study of the
  efficacy and safety of namodenoson (CF102), an A3 adenosine receptor (A3AR) agonist, in
  treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
   A3AR Agonist Improves NAFLD-Related Variables in Phase 2 Trial [natap.org]
- 11. New Preclinical Data Show Can-Fite's Namodenoson (CF102) Inhibits Liver Fibrosis --Supports Potential Efficacy in Treatment of NASH :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]
- 12. New Preclinical Data Show Can-Fite's Namodenoson (CF102) Inhibits Liver Fibrosis -- Supports Potential Efficacy in Treatment of NASH [prnewswire.com]



- 13. US Patent Office Granted Can-Fite Namodenoson Patent for Use as Anti-Obesity Drug [drug-dev.com]
- 14. Can-Fite Secures \$175M for Phase 3 Trials of Namodenoson and Piclidenoson [synapse.patsnap.com]
- 15. Can-Fite Provides Update on Phase 3 Liver Cancer Study [synapse.patsnap.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Pancreatic Cancer Phase 2a Study with Can-Fite's Namodenoson Achieved Over 50% Enrollment Milestone :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]
- 18. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [Namodenoson (CF102): A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684119#namodenoson-cf102-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com